molecular formula C17H23N3O2S B2417917 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide CAS No. 854941-49-4

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide

Cat. No.: B2417917
CAS No.: 854941-49-4
M. Wt: 333.45
InChI Key: ZCJGLJQFVYNDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide is a complex organic compound featuring an imidazole ring, a benzyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide typically involves multiple stepsThe final step involves the acylation of the imidazole derivative with N,N-diethylacetamide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the imidazole ring results in a dihydroimidazole compound .

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The benzyl group and thioether linkage contribute to the compound’s ability to interact with biological membranes and proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-methylimidazole: Similar structure but lacks the thioether linkage and N,N-diethylacetamide group.

    2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but lacks the hydroxymethyl group.

    N,N-diethyl-2-(1H-imidazol-2-ylthio)acetamide: Similar structure but lacks the benzyl and hydroxymethyl groups.

Uniqueness

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxymethyl group, thioether linkage, and N,N-diethylacetamide moiety distinguishes it from other similar compounds and enhances its versatility in various applications .

Properties

IUPAC Name

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-3-19(4-2)16(22)13-23-17-18-10-15(12-21)20(17)11-14-8-6-5-7-9-14/h5-10,21H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJGLJQFVYNDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.